Technical Documentation Center

7a-Chloro-16a-methyl Prednisolone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7a-Chloro-16a-methyl Prednisolone

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Pharmacodynamics of 7α-Chloro-16α-methylprednisolone: A Technical Guide to Glucocorticoid Receptor Modulation

Executive Summary 7α-Chloro-16α-methylprednisolone (clinically utilized as the prodrug Alclometasone dipropionate) is a non-fluorinated synthetic corticosteroid engineered for dermatological applications. While legacy hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7α-Chloro-16α-methylprednisolone (clinically utilized as the prodrug Alclometasone dipropionate) is a non-fluorinated synthetic corticosteroid engineered for dermatological applications. While legacy high-potency corticosteroids rely on 9α-fluorination (e.g., dexamethasone, betamethasone) to drive receptor affinity, this modification often inextricably links anti-inflammatory efficacy with severe atrophogenic side effects. By strategically positioning a chlorine atom at the 7α position, 7α-chloro-16α-methylprednisolone achieves a highly favorable pharmacological profile: it maintains robust lipophilicity and target engagement while demonstrating a partial dissociation between therapeutic immunosuppression and adverse antiproliferative signaling[1].

This whitepaper provides an in-depth mechanistic analysis of 7α-chloro-16α-methylprednisolone in vitro, detailing its intracellular kinetics, transcriptional divergence, and the self-validating experimental protocols required to quantify its efficacy in preclinical drug development.

Molecular Architecture and Receptor Kinetics

The Cytosolic Phase: Target Engagement

Due to its high lipophilicity, 7α-chloro-16α-methylprednisolone rapidly diffuses across the phospholipid bilayer of target cells (such as keratinocytes, fibroblasts, and leukocytes) without the need for active transport mechanisms.

Upon entering the cytosol, the molecule encounters the Glucocorticoid Receptor α-isoform (GRα), which resides in an inactive state complexed with chaperone proteins, including Heat Shock Protein 90 (HSP90), p23, and immunophilins (e.g., FKBP51)[2]. The binding of the 7α-chloro ligand to the C-terminal Ligand-Binding Domain (LBD) of the GR induces a profound conformational change. This allosteric shift forces the dissociation of the HSP90 chaperone complex, exposing two critical nuclear localization signals (NLS1 and NLS2) on the receptor.

Transcriptional Divergence: Transactivation vs. Transrepression

Once translocated into the nucleus, the activated GR-ligand complex dictates cellular behavior through two distinct, parallel genomic mechanisms[3]:

  • Transactivation (Direct DNA Binding): The GR monomers homodimerize and bind to specific palindromic DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This upregulates the transcription of anti-inflammatory proteins such as Annexin A1 (Lipocortin-1) , which subsequently inhibits cytosolic Phospholipase A2 (PLA2), choking off the arachidonic acid pathway. However, transactivation is also responsible for upregulating genes that inhibit collagen synthesis, leading to skin atrophy.

  • Transrepression (Protein-Protein Tethering): The activated GR remains a monomer and physically tethers to pro-inflammatory transcription factors—primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1) . By sequestering these factors or recruiting histone deacetylases (HDACs) to their promoter sites, the GR prevents the transcription of pro-inflammatory cytokines (IL-1, IL-6, TNF-α) and enzymes (COX-2, iNOS)[3].

The 7α-chloro modification is theorized to act as a Selective Glucocorticoid Receptor Modulator (SEGRM), skewing the receptor's conformational preference slightly toward transrepression over transactivation, thereby widening the therapeutic index[1].

GR_Mechanism Alclo 7α-chloro-16α-methylprednisolone (Highly Lipophilic Ligand) Membrane Cell Membrane Penetration Alclo->Membrane Cytosol Cytosolic GR-HSP90 Complex (Ligand Binding & Chaperone Release) Membrane->Cytosol ActiveGR Activated GR Monomer Cytosol->ActiveGR Nucleus Nuclear Translocation ActiveGR->Nucleus TransAct Homodimerization & GRE Binding (Transactivation Pathway) Nucleus->TransAct TransRep Tethering to NF-κB / AP-1 (Transrepression Pathway) Nucleus->TransRep Annexin Upregulation of Annexin A1 (Inhibits Phospholipase A2) TransAct->Annexin Cytokines Downregulation of Cytokines (IL-1, IL-6, TNF-α) TransRep->Cytokines

Fig 1: Intracellular signaling mechanism of 7α-chloro-16α-methylprednisolone via the Glucocorticoid Receptor.

Quantitative Pharmacodynamics

To contextualize the in vitro potency of 7α-chloro-16α-methylprednisolone, it is essential to benchmark it against standard reference corticosteroids. While highly fluorinated compounds like Dexamethasone and Mometasone Furoate exhibit extreme receptor affinities, 7α-chloro-16α-methylprednisolone occupies a strategic "low-medium" potency niche that maximizes local hydration and tolerability while providing sufficient transrepression[1],[4],[5].

Table 1: Comparative In Vitro Profiling of Corticosteroids
CorticosteroidHalogenation ProfileRelative Receptor Affinity (RRA)*Clinical Potency ClassPrimary In Vitro Phenotype
HydrocortisoneNone1 (Baseline)Low (Class VII)Baseline Transrepression
7α-chloro-16α-methylprednisolone 7α-Chloro Moderate (~20-50) Low-Medium (Class VI) High Transrepression / Low Transactivation
Dexamethasone9α-Fluoro100HighBalanced Transactivation/Repression
Mometasone Furoate9α-Chloro, 21-Chloro2200Very High (Class II)Ultra-high Transrepression

*Note: RRA is normalized to Dexamethasone = 100 based on standard competitive binding assays against [3H]-Dexamethasone in human lung/skin tissue homogenates.

Self-Validating In Vitro Experimental Methodologies

As drug development professionals, we cannot rely on phenotypic observation alone; we must prove mechanistic causality. The following protocols are designed as self-validating systems —incorporating internal controls that rule out off-target effects and experimental artifacts.

Protocol A: High-Content Imaging of GR Nuclear Translocation

Rationale: To confirm that 7α-chloro-16α-methylprednisolone successfully penetrates the cell and engages the GR, we track the spatial dynamics of the receptor. Self-Validation Mechanism: The inclusion of RU486 (Mifepristone) , a competitive GR antagonist. If RU486 blocks translocation, it proves the compound's effect is exclusively GR-mediated.

  • Cell Seeding: Plate HaCaT (human immortalized keratinocytes) cells in a 96-well optical bottom plate at 10,000 cells/well. Culture in DMEM with 10% charcoal-stripped FBS (crucial to remove endogenous steroids that would cause high background translocation).

  • Transfection: Transiently transfect cells with a GFP-GR expression plasmid using Lipofectamine 3000. Incubate for 24 hours.

  • Pre-treatment: Treat control wells with 1 µM RU486 for 1 hour prior to agonist addition.

  • Agonist Treatment: Dose cells with a logarithmic concentration gradient (1 nM to 10 µM) of 7α-chloro-16α-methylprednisolone for 60 minutes.

  • Fixation & Staining: Fix cells with 4% Paraformaldehyde (PFA) to crosslink proteins and freeze the spatial localization of the GR. Stain nuclei with DAPI (300 nM).

  • Imaging & Analysis: Use a high-content confocal imager to calculate the Nuclear-to-Cytoplasmic (N:C) fluorescence intensity ratio. An N:C ratio > 1.5 indicates positive translocation.

Protocol B: Dual-Luciferase Reporter Assay for Transcriptional Modulation

Rationale: To quantify the compound's ability to drive transactivation (side-effect pathway) versus transrepression (therapeutic pathway). Self-Validation Mechanism: Co-transfection with a constitutively active Renilla Luciferase plasmid. Because corticosteroids are inherently antiproliferative[1], they can reduce overall cell viability. Normalizing Firefly luminescence against Renilla luminescence ensures that a drop in NF-κB signal is due to true transrepression, not merely cell death.

  • Construct Preparation: Prepare two parallel experimental arms.

    • Arm 1 (Transactivation): Transfect HaCaT cells with a GRE-Firefly Luciferase construct + CMV-Renilla.

    • Arm 2 (Transrepression): Transfect with an NF-κB-Firefly Luciferase construct + CMV-Renilla.

  • Inflammatory Stimulation (Arm 2 Only): 24 hours post-transfection, stimulate Arm 2 with 10 ng/mL TNF-α to artificially spike NF-κB activity.

  • Compound Dosing: Treat both arms with 7α-chloro-16α-methylprednisolone (10 pM to 10 µM) for 18 hours.

  • Lysis: Lyse cells using Passive Lysis Buffer (PLB). Causality note: PLB is strictly required over harsh detergents like RIPA, as it preserves the delicate enzymatic activity of both luciferases.

  • Sequential Quantification: Inject Luciferase Assay Reagent II (LAR II) to measure Firefly activity. Subsequently, inject Stop & Glo® Reagent to quench the Firefly signal and initiate the Renilla reaction.

  • Data Processing: Calculate the ratio of Firefly/Renilla. Plot against the log[agonist] to derive the EC50 (for GRE transactivation) and IC50 (for NF-κB transrepression).

Assay_Workflow Culture 1. Cell Culture (HaCaT Keratinocytes) Transfect 2. Co-Transfection (GRE-Luc / NF-κB-Luc + Renilla) Culture->Transfect Treat 3. Ligand Treatment (Dose-Response + RU486 Control) Transfect->Treat Lysis 4. Passive Lysis (Preserves Enzyme Activity) Treat->Lysis Assay 5. Dual-Luciferase Assay (Sequential Luminescence) Lysis->Assay Analysis 6. Ratiometric Analysis (Firefly/Renilla Normalization) Assay->Analysis

Fig 2: Self-validating in vitro workflow for quantifying GR transactivation and transrepression.

Downstream Cellular Phenotypes

The molecular events quantified in the assays above translate into distinct in vitro cellular phenotypes that define the clinical utility of 7α-chloro-16α-methylprednisolone:

  • Immunosuppression of Leukocytes: By inhibiting the NF-κB and AP-1 pathways, the compound severely limits the release of pro-inflammatory mediators from leukocytes and mastocytes[1]. In vitro assays utilizing Peripheral Blood Mononuclear Cells (PBMCs) treated with the compound show a dose-dependent reduction in IL-2 and IFN-γ secretion, effectively halting T-lymphocyte proliferation.

  • Antiproliferative Effects on the Epidermis: While beneficial for hyperproliferative disorders like psoriasis, the inhibition of DNA synthesis in keratinocytes and the suppression of collagen synthesis in fibroblasts are direct results of GR-mediated transactivation[1]. The 7α-chloro modification ensures that this antiproliferative effect is potent enough to clear lesions, but mild enough to prevent rapid dermal thinning, making it uniquely suited for pediatric and geriatric in vivo applications[1].

References

  • Source: plasticsurgerykey.
  • Alclometasone dipropionate: properties and clinical uses Source: Termedia URL
  • EP3914249A1 - Selective glucocorticoid receptor modifiers for treating impaired skin wound healing Source: Google Patents URL
  • Treatment with Synthetic Glucocorticoids and the Hypothalamus-Pituitary-Adrenal Axis Source: NIH PMC URL
  • Human Receptor Kinetics, Tissue Binding Affinity, and Stability of Mometasone Furoate Source: ResearchGate URL
  • Cutaneous Pharmacokinetic Approaches to Compare Bioavailability and/or Bioequivalence for Topical Drug Products Source: BINASSS URL

Sources

Exploratory

7a-Chloro-16a-methyl Prednisolone glucocorticoid receptor binding affinity

An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of 7α-Chloro-16α-methylprednisolone Introduction: The Glucocorticoid Receptor as a Therapeutic Target Glucocorticoids are a cornerstone of anti-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of 7α-Chloro-16α-methylprednisolone

Introduction: The Glucocorticoid Receptor as a Therapeutic Target

Glucocorticoids are a cornerstone of anti-inflammatory and immunosuppressive therapy. Their biological effects are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. Upon binding to a glucocorticoid, the GR translocates to the nucleus, where it modulates the expression of a wide array of genes, leading to the desired therapeutic effects. The affinity with which a glucocorticoid binds to the GR is a critical determinant of its potency and, consequently, its clinical efficacy. A higher binding affinity generally translates to a lower required dose to achieve a therapeutic effect, which can be advantageous in minimizing off-target and dose-dependent side effects.

This guide provides a detailed technical overview of the methodologies used to determine the glucocorticoid receptor binding affinity of a novel synthetic glucocorticoid, 7α-chloro-16α-methylprednisolone. While specific binding data for this compound is not extensively published, we will delineate the established experimental protocols and theoretical framework for its characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of steroid pharmacology and drug discovery.

Compound Profile: 7α-Chloro-16α-methylprednisolone

7α-chloro-16α-methylprednisolone is a halogenated derivative of prednisolone. The introduction of a methyl group at the 16α position is a common strategy in glucocorticoid design, known to significantly increase anti-inflammatory potency and reduce mineralocorticoid activity. The addition of a chloro group at the 7α position is less common but represents a rational modification to potentially enhance the compound's interaction with the GR ligand-binding pocket. Understanding the precise binding affinity of this compound is essential for its preclinical and clinical development.

Methodology for Determining Glucocorticoid Receptor Binding Affinity

The gold standard for determining the binding affinity of a test compound to its receptor is the competitive radioligand binding assay. This assay measures the ability of a non-radioactive test compound (the "competitor") to displace a radioactive ligand of known high affinity from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay using a cytosolic extract containing the glucocorticoid receptor and [³H]-dexamethasone as the radioligand.

1. Preparation of Cytosolic Receptor Extract:

  • Cell Culture: Human lung adenocarcinoma A549 cells, which endogenously express high levels of GR, are cultured to confluency.

  • Homogenization: The cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in a homogenization buffer (e.g., Tris-HCl, EDTA, molybdate) and homogenized on ice.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, yielding a supernatant containing the cytosolic fraction rich in GR.

  • Protein Quantification: The protein concentration of the cytosol is determined using a standard method, such as the Bradford assay, to ensure consistent receptor concentration across all assay wells.

2. Competitive Binding Assay:

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain the cytosolic extract, the radioligand ([³H]-dexamethasone), and either the vehicle (for total binding), a high concentration of a non-radioactive competitor (for non-specific binding), or varying concentrations of the test compound (7α-chloro-16α-methylprednisolone).

  • Incubation: The plate is incubated for a sufficient period (e.g., 18-24 hours) at a low temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the unbound radioligand is separated from the receptor-bound radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free radioligand, and a subsequent centrifugation step pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.

  • Quantification of Radioactivity: An aliquot of the supernatant from each well is transferred to a scintillation vial with a scintillation cocktail. The amount of radioactivity is then measured using a liquid scintillation counter.

3. Data Analysis:

  • Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of excess non-radioactive competitor) from the total binding (counts in the absence of a competitor).

  • Generation of Competition Curve: The specific binding at each concentration of the test compound is plotted against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Determination of IC₅₀: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined from the competition curve. This value is the IC₅₀ (inhibitory concentration 50%).

  • Calculation of Kᵢ (Inhibition Constant): The IC₅₀ is dependent on the concentration of the radioligand used in the assay. Therefore, it is converted to the inhibition constant (Kᵢ), which is an intrinsic measure of the affinity of the competitor for the receptor. The Cheng-Prusoff equation is used for this conversion:

    Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    where:

    • [L] is the concentration of the radioligand.

    • Kᴅ is the dissociation constant of the radioligand for the receptor (this needs to be determined in a separate saturation binding experiment).

Diagram of the Competitive Binding Assay Workflow

G cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A549 A549 Cells Homogenization Homogenization A549->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation Cytosol Cytosolic Extract (GR) Centrifugation->Cytosol Bradford Bradford Assay Cytosol->Bradford AssayPlate 96-Well Plate Setup (Cytosol + [3H]Dex + Competitor) Bradford->AssayPlate Incubation Incubation (4°C, 18-24h) AssayPlate->Incubation Separation Separation of Bound/Free (Charcoal Adsorption) Incubation->Separation Scintillation Scintillation Counting Separation->Scintillation RawCounts Raw CPM Data Scintillation->RawCounts SpecificBinding Calculate Specific Binding RawCounts->SpecificBinding CompetitionCurve Plot Competition Curve SpecificBinding->CompetitionCurve IC50 Determine IC50 CompetitionCurve->IC50 ChengPrusoff Calculate Ki (Cheng-Prusoff) IC50->ChengPrusoff

Caption: Workflow for determining GR binding affinity using a competitive radioligand binding assay.

Interpreting the Data: What Kᵢ Reveals

The Kᵢ value is a measure of the binding affinity of the test compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. By comparing the Kᵢ of 7α-chloro-16α-methylprednisolone to that of known glucocorticoids, we can rank its potency.

CompoundRelative Binding Affinity (RBA)
Dexamethasone100
Prednisolone10
Cortisol5

This table presents hypothetical relative binding affinity data for illustrative purposes.

Orthogonal Validation: Cell-Based Reporter Gene Assay

To validate the findings from the binding assay and to assess the functional consequence of receptor binding, a cell-based reporter gene assay is a valuable orthogonal method.

Experimental Protocol: GR-Mediated Reporter Gene Assay
  • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the full-length human glucocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a glucocorticoid response element (GRE).

  • Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (7α-chloro-16α-methylprednisolone) or a reference agonist (e.g., dexamethasone).

  • Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the EC₅₀ (effective concentration 50%) can be determined. The EC₅₀ represents the concentration of the compound that produces 50% of the maximal response.

Diagram of the Glucocorticoid Receptor Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., 7α-chloro-16α-methylprednisolone) GR_complex Inactive GR Complex (GR + HSP90/HSP70) GC->GR_complex Binds GR_active Active GR GR_complex->GR_active Conformational Change & HSP Dissociation Dimer GR Dimer GR_active->Dimer Dimerization GRE Glucocorticoid Response Element (GRE) Dimer->GRE Binds to DNA Dimer->GRE Nuclear Translocation Transcription Gene Transcription GRE->Transcription Modulates mRNA mRNA Transcription->mRNA Protein Anti-inflammatory Proteins mRNA->Protein

Caption: Simplified signaling pathway of the glucocorticoid receptor.

Conclusion

The determination of glucocorticoid receptor binding affinity is a critical step in the characterization of novel steroidal anti-inflammatory drugs. A combination of in vitro binding assays and cell-based functional assays provides a comprehensive understanding of a compound's potency and mechanism of action. For a novel compound like 7α-chloro-16α-methylprednisolone, these methodologies are essential for establishing its pharmacological profile and guiding its future development as a potential therapeutic agent. The protocols and frameworks described herein represent a robust approach to this critical aspect of drug discovery.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Schäcke, H., Döcke, W. D., & Asadullah, K. (2002). Mechanisms involved in the side effects of glucocorticoids. Pharmacology & Therapeutics, 96(1), 23–43. [Link]

  • Vandewalle, B., Colletta, A. A., & Leclercq, G. (1984). Dextran-coated charcoal method for the assay of cytosolic estrogen and progesterone receptors. In Methods in Enzymology (Vol. 108, pp. 498–505). Academic Press. [Link]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1–2), 248–254. [Link]

  • Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids — new mechanisms for new drugs. The New England Journal of Medicine, 353(16), 1711–1723. [Link]

Foundational

Metabolic Pathways of 7α-Chloro-16α-methylprednisolone in Human Liver Microsomes: An In Vitro Investigative Framework

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for elucidating the metabolic pathways of 7α-Chloro-16α-methylprednisolone, a synthetic corticosteroid, using human liver micro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for elucidating the metabolic pathways of 7α-Chloro-16α-methylprednisolone, a synthetic corticosteroid, using human liver microsomes (HLMs) as a primary in vitro model. While specific metabolic data for this compound is not extensively published, its structure as a halogenated and methylated prednisolone derivative allows for a highly predictive analysis based on well-established metabolic routes for analogous corticosteroids. This document details the scientific rationale, step-by-step experimental protocols for metabolite generation and analysis, and data interpretation strategies. It is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic studies.

Introduction: The Imperative for Metabolic Profiling

7α-Chloro-16α-methylprednisolone belongs to the potent class of synthetic glucocorticoids, which are mainstays in treating a variety of inflammatory and autoimmune conditions. The efficacy and safety profile of any new chemical entity within this class is intrinsically linked to its metabolic fate. The liver, as the primary site of drug metabolism, employs a superfamily of enzymes, predominantly the cytochrome P450 (CYP) system, to biotransform xenobiotics.[1][2]

Understanding the metabolic pathways of this compound is critical for several reasons:

  • Predicting Pharmacokinetics: Identifying the rate and routes of metabolism helps predict in vivo clearance, bioavailability, and dosing regimens.

  • Identifying Active or Toxic Metabolites: Biotransformation can result in metabolites with altered pharmacological activity or unforeseen toxicity.[3]

  • Assessing Drug-Drug Interaction (DDI) Potential: Identifying the specific CYP enzymes responsible for metabolism (a process known as reaction phenotyping) is crucial for predicting interactions with co-administered drugs that may inhibit or induce these enzymes.[4][5]

Human liver microsomes, which are vesicles of the endoplasmic reticulum, are a robust and widely accepted in vitro tool as they contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[6][7] This guide will leverage this system to outline a complete investigative workflow.

Predicted Metabolic Landscape of Halogenated Corticosteroids

The metabolic pathways of numerous synthetic corticosteroids, such as dexamethasone, budesonide, and beclomethasone, have been extensively characterized.[8][9] These studies consistently highlight the central role of the CYP3A subfamily (CYP3A4 and CYP3A5) as the primary catalysts for their Phase I metabolism.[10][11][12][13][14] CYP3A4 is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of over 50% of clinically used drugs.[2][14]

Based on the structure of 7α-Chloro-16α-methylprednisolone and established pathways for analogous compounds, the following biotransformations are predicted:

  • Monohydroxylation (+16 Da): This is the most common metabolic reaction for steroids. 6β-hydroxylation is a hallmark of CYP3A4-mediated steroid metabolism.[9][15][16] Other positions on the steroid nucleus are also susceptible.

  • Dehydrogenation (-2 Da): The formation of a double bond, such as a Δ6-dehydrogenated metabolite, is another pathway observed for corticosteroids metabolized by CYP3A enzymes.[10][13]

  • Oxidative Side-Chain Cleavage: While potentially a minor pathway, cleavage of the D-ring side chain can occur.[9][13]

The presence of the 7α-chloro group may influence the regioselectivity of the metabolism but is unlikely to prevent the aforementioned primary reactions.

Metabolic_Pathway cluster_key Legend parent 7α-Chloro-16α-methylprednisolone enzyme CYP3A4 / CYP3A5 (in Human Liver Microsomes) parent->enzyme met1 M1: Hydroxylated Metabolite (e.g., 6β-OH) [+16 Da] met2 M2: Dehydrogenated Metabolite [ -2 Da] enzyme->met1 enzyme->met2 k1 Parent Drug k2 Metabolite k3 Enzyme System

Caption: Predicted Phase I metabolic pathways of 7α-Chloro-16α-methylprednisolone.

Experimental Workflow: From Incubation to Analysis

A successful in vitro metabolism study depends on a meticulously designed and validated protocol. The following sections provide a self-validating system for investigating the metabolism of 7α-Chloro-16α-methylprednisolone.

Materials and Reagents
ReagentTypical Concentration/SupplierRationale
Pooled Human Liver Microsomes 20 mg/mL stock (e.g., Corning, Sekisui XenoTech)Represents an "average" population, smoothing inter-individual variability.[17]
7α-Chloro-16α-methylprednisolone 10 mM stock in DMSO or AcetonitrileTest substrate. Final solvent concentration must be <1% to avoid enzyme inhibition.
Potassium Phosphate Buffer 100 mM, pH 7.4Maintains physiological pH for optimal enzyme activity.
NADPH Regenerating System Solution A (NADP+, G6P) & B (G6PDH)Provides a sustained supply of the essential cofactor (NADPH) for CYP enzymes.[1][17]
Control Substrate Testosterone or Midazolam (known CYP3A4 substrates)Positive control to confirm the metabolic competency of the HLM batch.[14]
Termination Solvent Ice-cold Acetonitrile with Internal StandardStops the enzymatic reaction by precipitating proteins and aids in analyte extraction.[17][18]
Protocol: Metabolite Generation in HLMs

This protocol is designed for a final incubation volume of 200 µL. All incubations should be performed in triplicate.

  • Preparation: Thaw pooled HLMs slowly on ice. Dilute the 20 mg/mL stock to an intermediate concentration (e.g., 4 mg/mL) with 100 mM phosphate buffer.

  • Incubation Plate Setup: In a 96-well plate, combine the following in order:

    • 158 µL of 100 mM Phosphate Buffer (pH 7.4)

    • 20 µL of NADPH Regenerating System (Solution A)

    • 10 µL of diluted HLMs (to achieve a final concentration of 0.5 mg/mL protein).[1][7]

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 5 minutes. This step allows the system to reach thermal equilibrium.[18]

  • Reaction Initiation: Add the following to initiate the reactions:

    • Test Wells: 2 µL of 100 µM 7α-Chloro-16α-methylprednisolone (final concentration: 1 µM).

    • Positive Control Wells: 2 µL of 100 µM Testosterone (final concentration: 1 µM).

    • Negative Control (-NADPH) Wells: 2 µL of 100 µM 7α-Chloro-16α-methylprednisolone, but replace NADPH regenerating system with buffer in step 2. This control verifies that metabolism is cofactor-dependent.[1]

  • Initiate Cofactor Regeneration: Add 10 µL of NADPH Regenerating System (Solution B) to all wells except the negative controls.

  • Incubation: Incubate at 37°C with gentle shaking for a time course (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point is terminated immediately after adding the substrate.[1]

  • Reaction Termination: Stop the reaction at each time point by adding 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound not found in the matrix).

  • Sample Preparation: Centrifuge the plate at ~3000 x g for 10 minutes to pellet the precipitated protein.[17]

  • Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis prep1 Thaw & Dilute HLMs prep2 Prepare Buffers & Substrate Solutions inc1 Combine Buffer, HLMs, NADPH System inc2 Pre-incubate (5 min) inc1->inc2 inc3 Initiate with Substrate inc2->inc3 inc4 Incubate (0-60 min) inc3->inc4 an1 Terminate with Acetonitrile + IS an2 Centrifuge to Pellet Protein an1->an2 an3 Transfer Supernatant an2->an3 an4 LC-MS/MS Analysis an3->an4 cluster_prep cluster_prep cluster_incubation cluster_incubation cluster_prep->cluster_incubation cluster_analysis cluster_analysis cluster_incubation->cluster_analysis

Caption: High-level workflow for in vitro metabolism study in human liver microsomes.

Bioanalysis and Data Interpretation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this analysis, offering the sensitivity and specificity required to detect and identify metabolites, often at low concentrations.[19][20]

LC-MS/MS Method Development
  • Chromatography: A reverse-phase C18 column is typically used to separate the parent drug from its more polar metabolites. A gradient elution with water and acetonitrile (both containing 0.1% formic acid to aid ionization) is standard.

  • Mass Spectrometry: The instrument should be operated in positive electrospray ionization (ESI+) mode. A full scan (MS1) analysis is performed to find the [M+H]+ ions of the parent drug and its predicted metabolites. Product ion scans (MS/MS or MS2) are then performed on these parent ions to generate fragmentation patterns that aid in structural elucidation.[21][22]

Metabolite Identification Strategy

The search for metabolites is a systematic process based on predicted mass shifts from the parent compound.[23][24]

  • Extract Ion Chromatograms (EICs): Generate EICs for the exact masses of the predicted metabolites.

  • Compare to Controls: Any peaks found must be present in the +NADPH incubations but absent or significantly reduced in the 0-minute and -NADPH control samples.

  • Structural Confirmation: Compare the MS/MS fragmentation pattern of a potential metabolite to that of the parent drug. A shared fragmentation pattern strongly suggests the peak is a metabolite. For example, a hydroxylated metabolite will often lose a water molecule (18 Da) more readily than the parent.

Data Presentation

The results should be summarized in a clear, tabular format.

Table 1: Summary of Metabolites of 7α-Chloro-16α-methylprednisolone in HLM

Metabolite ID Retention Time (min) Observed [M+H]+ (m/z) Mass Shift (Da) Proposed Biotransformation Key MS/MS Fragments (m/z)
Parent 5.8 [Calculated Mass] - - [List fragments]
M1 4.2 [Parent + 16.00] +16 Monohydroxylation [List fragments]

| M2 | 5.5 | [Parent - 2.02] | -2 | Dehydrogenation | [List fragments] |

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded approach to characterizing the metabolic pathways of 7α-Chloro-16α-methylprednisolone. By leveraging established knowledge of corticosteroid metabolism, the central role of CYP3A4/5 is predicted, with primary biotransformations likely being hydroxylation and dehydrogenation. The detailed experimental protocol provides a reliable method for generating and identifying these metabolites using pooled human liver microsomes and LC-MS/MS analysis.

The results from this investigation serve as a critical foundation for further drug development activities. If significant metabolism is observed, subsequent studies should include:

  • Reaction Phenotyping: Using recombinant human CYP enzymes or chemical inhibitors to confirm the specific involvement of CYP3A4 versus other isoforms.[25]

  • Metabolite Safety Assessment: Evaluating the pharmacological activity and potential toxicity of any major metabolites, as recommended by regulatory agencies like the FDA.[3]

By following this comprehensive framework, researchers can generate the high-quality data necessary to make informed decisions and advance the development of new therapeutic agents with greater confidence.

References

  • Daley-Yates, P. T., & Price, A. C. (2013). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. Drug Metabolism and Disposition, 41(5), 1048-1059. Available from: [Link]

  • Daley-Yates, P. T., & Price, A. C. (2013). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. PMC. Available from: [Link]

  • Wong, H., & Lee, F. W. (2003). Mometasone furoate degradation and metabolism in human biological fluids and tissues. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 685-693. Available from: [Link]

  • Daley-Yates, P. T., & Price, A. C. (2013). Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes. PubMed. Available from: [Link]

  • Daley-Yates, P. T., & Price, A. C. (2013). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. ResearchGate. Available from: [Link]

  • Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available from: [Link]

  • Peet, C. F., Enos, T., & Nave, R. (2005). Identification of enzymes involved in phase I metabolism of ciclesonide by human liver microsomes. European Journal of Drug Metabolism and Pharmacokinetics, 30(4), 275-286. Available from: [Link]

  • Mutch, P. J., Nave, R., & Williams, F. M. (2007). The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue. Pulmonary Pharmacology & Therapeutics, 20(3), 251-259. Available from: [Link]

  • Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

  • Nave, R., & Zech, K. (2008). Metabolism of ciclesonide in the upper and lower airways: review of available data. Journal of Asthma and Allergy, 1, 15-22. Available from: [Link]

  • Nave, R., & Zech, K. (2008). Metabolism of ciclesonide in the upper and lower airways: Review of available data. ResearchGate. Available from: [Link]

  • Food and Drug Administration. (2007). Clinical Pharmacology Review NDA 21-988. Available from: [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Basic & Clinical Pharmacology & Toxicology, 101(4), 222-232. Available from: [Link]

  • Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Available from: [Link]

  • Das, S., & Antherden, S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available from: [Link]

  • Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

  • Chen, C., & Gonzalez, F. J. (2008). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Drug Metabolism and Disposition, 36(11), 2247-2253. Available from: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Yamazaki, H., & Shimada, T. (2000). Role of Human Cytochrome P450 3A4 in Metabolism of Medroxyprogesterone Acetate. Drug Metabolism and Disposition, 28(8), 879-881. Available from: [Link]

  • Daley-Yates, P. T., & Price, A. C. (2013). Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes. Drug Metabolism and Disposition, 41(2), 439-451. Available from: [Link]

  • Wikipedia. (n.d.). CYP3A4. Available from: [Link]

  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Available from: [Link]

  • Daley-Yates, P. T., & Price, A. C. (2013). Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes. PMC. Available from: [Link]

  • van der Schaft, J., et al. (2013). Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling. Genome Medicine, 5(8), 73. Available from: [Link]

  • Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Available from: [Link]

  • Lamba, J. K., & Lamba, V. (2014). Differential Regulation of CYP3A4 and CYP3A5 and Its Implication in Drug Discovery. Current Drug Metabolism, 15(7), 746-758. Available from: [Link]

  • Chowdhury, S. K. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of The American Society for Mass Spectrometry, 21(10), 1649-1661. Available from: [Link]

  • Encyclopedia.pub. (2022). CYP3A in Health and Disease. Available from: [Link]

  • Zanger, U. M., & Schwab, M. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. Pharmacogenomics, 25(1), 1-4. Available from: [Link]

  • Obach, R. S. (2021). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry, 64(20), 14817-14828. Available from: [Link]

  • Ma, B., et al. (2017). Characterization of the in Vitro Metabolic Profile of Evodiamine in Human Liver Microsomes and Hepatocytes by UHPLC-Q Exactive Mass Spectrometer. Molecules, 22(12), 2084. Available from: [Link]

  • Wolkowitz, O. M., et al. (2015). Glucocorticoid (dexamethasone)-induced metabolome changes in healthy males suggest prediction of response and side effects. Translational Psychiatry, 5(11), e673. Available from: [Link]

  • PharmGKB. (n.d.). Prednisone and Prednisolone Pathway, Pharmacokinetics. Available from: [Link]

  • Reisch, N., & Arlt, W. (2019). Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. Endocrine Reviews, 40(6), 1590-1620. Available from: [Link]

  • Li, Y., et al. (2024). Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT2A Receptor Antagonist. Pharmaceuticals, 17(5), 614. Available from: [Link]

  • Wong, H., & Lee, F. W. (2003). Kinetics of Metabolism and Degradation of Mometasone Furoate in Rat Biological Fluids and Tissues. Journal of Pharmaceutical Sciences, 92(7), 1466-1476. Available from: [Link]

  • Ged, C., et al. (1992). Human liver microsomal steroid metabolism: identification of the major microsomal steroid hormone 6 beta-hydroxylase cytochrome P-450 enzyme. Molecular Pharmacology, 41(6), 1045-1052. Available from: [Link]

  • Gentile, D. M., et al. (1996). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. Drug Metabolism and Disposition, 24(10), 1147-1155. Available from: [Link]

  • Einarsson, K., & Gustafsson, J. A. (1973). Specific metabolic pathways of steroid sulfates in human liver microsomes. European Journal of Biochemistry, 32(2), 197-204. Available from: [Link]

  • Van Renterghem, P., et al. (2010). Metabolic study of Prostanozol using human liver microsomes and humanized mice. Analytical and Bioanalytical Chemistry, 396(7), 2577-2586. Available from: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 7α-Chloro-16α-methylprednisolone (Alclometasone)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Structural Rationale 7α-Chloro-16α-methylprednisolone, universally recognized as Alclometasone , is a synthetic, low-to-medium potency to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Rationale

7α-Chloro-16α-methylprednisolone, universally recognized as Alclometasone , is a synthetic, low-to-medium potency topical glucocorticoid utilized primarily for corticosteroid-responsive dermatoses[1]. In dermatological drug development, the pharmacokinetic (PK) profiling of topical agents requires a paradigm shift from traditional oral or intravenous models. The target organ is the skin; therefore, systemic absorption is considered an off-target liability rather than a therapeutic goal.

The molecular architecture of alclometasone is specifically engineered to optimize local anti-inflammatory efficacy while minimizing systemic toxicity. The 16α-methyl substitution sterically hinders D-ring metabolism, prolonging the local half-life in the epidermis[1]. Concurrently, the 7α-halogenation (chlorine) enhances lipophilicity, facilitating optimal partitioning into the lipid-rich stratum corneum without causing excessive systemic spillover.

Pharmacodynamic Mechanism & Pathway Causality

To understand the PK requirements of alclometasone, one must first map its pharmacodynamic mechanism of action (MoA). Alclometasone acts as a selective glucocorticoid receptor (GR) agonist[1].

Upon penetrating the cell membrane, the steroid binds to the cytosolic GR. This complex translocates to the nucleus to upregulate the transcription of inhibitory proteins known as lipocortins (annexins) [2]. The self-validating causality of this pathway lies in its upstream blockade: lipocortins directly antagonize phospholipase A2 (PLA2), the enzyme responsible for cleaving arachidonic acid from membrane phospholipids[3]. By choking off the supply of arachidonic acid, alclometasone systematically depresses the downstream synthesis of all pro-inflammatory eicosanoids, including prostaglandins, kinins, and leukotrienes[4].

MoA A Alclometasone B Cytosolic GR Activation A->B Binds C Lipocortin Synthesis B->C Gene Transcription D Phospholipase A2 (PLA2) C->D Inhibits F Arachidonic Acid D->F Cleavage (Blocked) E Membrane Phospholipids E->D Substrate G Inflammatory Mediators (Prostaglandins, Kinins) F->G COX/LOX Pathways

Fig 1: Alclometasone mechanism of action via GR activation and PLA2 inhibition.

Pharmacokinetic (ADME) Profile

The ADME profile of alclometasone is heavily dictated by its formulation vehicle (cream vs. ointment) and the integrity of the epidermal barrier[2].

Quantitative PK Summary
ParameterValue / CharacteristicClinical & Developmental Significance
Percutaneous Absorption ~3% (over 8 hours on intact skin)[3]Demonstrates low systemic exposure under normal physiological conditions.
Skin Metabolism Negligible[3]The substituted 17-hydroxyl group prevents local breakdown, creating a cumulative "depot effect" in the skin for prolonged action[3].
Systemic Metabolism Hepatic[3]Once in circulation, rapid hepatic clearance minimizes the risk of systemic toxicity and hypercortisolism[5].
Excretion Renal (Primary), Biliary (Secondary)[6]Downstream polar metabolites are excreted primarily via urine; requires monitoring only in severe renal impairment[6].
Potency Class Low-to-Medium[7]Safety profile allows for pediatric use (≥1 year of age) for limited durations (≤3 weeks)[7].

Experimental Workflows for PK & Toxicity Profiling

To rigorously evaluate the PK profile of 7α-chloro-16α-methylprednisolone, drug development scientists must employ self-validating in vitro and in vivo models. Below are the definitive protocols used to establish absorption kinetics and systemic safety.

In Vitro Percutaneous Absorption (Franz Diffusion Cell Assay)

Causality & Rationale: Why use a Franz diffusion cell instead of an in vivo animal model for initial screening? Animal skin (e.g., murine or porcine) often overestimates human percutaneous absorption due to differences in hair follicle density and stratum corneum thickness. The Franz cell isolates the variable of human epidermal permeability from systemic clearance, allowing for precise quantification of the steady-state flux ( Jss​ ) and permeability coefficient ( Kp​ ).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest split-thickness human cadaver skin (approximately 200–400 µm thick) using a dermatome. Expert Insight: Why split-thickness? Full-thickness skin includes the avascular dermis, which in vivo is cleared by the capillary bed. In a static in vitro system, a thick dermis acts as an artificial barrier and sink, severely underestimating the true permeation rate.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of a static Franz diffusion cell. Fill the receptor chamber with a physiological buffer supplemented with 4% Bovine Serum Albumin (BSA). Expert Insight: Highly lipophilic compounds like alclometasone partition poorly into standard aqueous buffers. BSA binds the lipid-soluble steroid, maintaining the "sink conditions" necessary to drive Fickian diffusion.

  • Dosing: Apply a finite dose (e.g., 2–5 mg/cm²) of radiolabeled ( 14C ) alclometasone formulation to the donor compartment[2].

  • Serial Sampling: Withdraw 200 µL aliquots from the receptor port at predetermined intervals (1, 2, 4, 8, 12, and 24 hours), immediately replacing the volume with fresh buffer.

  • Quantification: Analyze the withdrawn samples using Liquid Scintillation Counting (LSC) to track the 14C isotope.

  • Validation: Assess membrane integrity pre- and post-experiment using transepidermal water loss (TEWL) or electrical resistance to ensure the barrier was not artificially compromised during mounting.

Franz S1 Skin Preparation (Split-thickness) S2 Donor Compartment (Alclometasone Dose) S1->S2 Mounted in S3 Receptor Chamber (Physiological Sink) S2->S3 Permeation S4 Serial Sampling (Time-course) S3->S4 Aliquot withdrawal S5 LSC / LC-MS/MS Quantification S4->S5 Analysis

Fig 2: Franz diffusion cell workflow for in vitro percutaneous absorption.

In Vivo Systemic Absorption & HPA Axis Evaluation

Causality & Rationale: The primary clinical risk of systemic corticosteroid spillover is the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis[6]. Because circulating levels of alclometasone are normally below the level of detection using standard assays[3], PK profiling must rely on pharmacodynamic biomarkers—specifically, endogenous cortisol suppression.

Step-by-Step Methodology:

  • Subject Selection: Enroll adult patients with active corticosteroid-responsive dermatoses affecting at least 30% of their Body Surface Area (BSA). Expert Insight: Inflamed, diseased skin has a compromised stratum corneum barrier, which significantly increases percutaneous absorption compared to intact skin[2]. Testing on healthy volunteers will yield false-negative safety profiles.

  • Baseline Testing: Measure morning plasma cortisol and 24-hour urinary free cortisol to establish baseline HPA function[6].

  • Application Protocol: Apply alclometasone 0.05% ointment to the affected areas twice daily for 21 days. Do not use occlusive dressings unless specifically testing for worst-case absorption, as occlusion exponentially increases penetration[7].

  • End-Point Evaluation (Cosyntropin Test): On day 21, perform a Cosyntropin (synthetic ACTH) stimulation test. Expert Insight: Why use ACTH stimulation instead of just measuring basal morning cortisol? Basal cortisol is highly volatile and influenced by circadian rhythms and stress. Exogenous ACTH provides a standardized dynamic challenge. If chronic percutaneous absorption of alclometasone has caused systemic negative feedback, the adrenal glands will fail to mount an appropriate cortisol spike in response to ACTH, definitively diagnosing reversible HPA axis suppression[6].

References

  • Source: mims.
  • PDR.
  • U.S. Food and Drug Administration (FDA) - Aclovate (Alcometasone dipropionate)
  • Source: prescriberpoint.
  • Drugs.
  • American Academy of Pediatrics (AAP)
  • Source: wikipedia.
  • PubChem (NIH)

Sources

Foundational

In-Depth Technical Guide: Degradation Pathways and Metabolic Fate of 7α-Chloro-16α-methyl Prednisolone

Executive Summary 7α-Chloro-16α-methyl prednisolone, globally recognized by its International Nonproprietary Name (INN) Alclometasone , is a highly specialized synthetic glucocorticoid. While it is a cornerstone in the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7α-Chloro-16α-methyl prednisolone, globally recognized by its International Nonproprietary Name (INN) Alclometasone , is a highly specialized synthetic glucocorticoid. While it is a cornerstone in the management of corticosteroid-responsive dermatoses, its unique halogenated and methylated steroidal framework presents specific stability challenges and metabolic trajectories. This whitepaper provides an authoritative, mechanistic breakdown of its chemical degradation pathways, biological metabolism, and the rigorous analytical methodologies required to profile its stability.

Structural Dynamics & Pharmacological Context

Formulated predominantly as a dipropionate prodrug to maximize lipophilicity and stratum corneum penetration, Alclometasone exhibits potent anti-inflammatory, antipruritic, and vasoconstrictive properties[1]. At the cellular level, the molecule induces the production of lipocortins—proteins that antagonize phospholipase A2—thereby arresting the release of arachidonic acid and halting the downstream inflammatory cascade[1].

The structural incorporation of a 7α-chlorine atom and a 16α-methyl group provides a unique stereochemical profile. The 16α-methyl group enhances glucocorticoid receptor affinity and provides steric hindrance against D-ring metabolism, while the 7α-chlorine atom dictates distinct chemical stability thresholds, making the molecule susceptible to specific degradation vectors when exposed to environmental stressors[2][3].

Mechanistic Degradation Pathways

Understanding the degradation of Alclometasone is critical for impurity profiling, ensuring product safety, and maintaining regulatory compliance[4]. The molecule degrades through four primary mechanistic pathways:

Hydrolytic Cleavage of Ester Prodrugs

In its formulated prodrug state (Alclometasone dipropionate), the C-17 and C-21 ester linkages are highly susceptible to hydrolysis. Under aqueous acidic or basic conditions, the dipropionate sequentially hydrolyzes to mono-propionates. Due to steric hindrance at the C-17 position, the C-21 ester typically hydrolyzes first, though acyl migration can occur. Ultimately, both esters cleave to yield the active parent compound, Alclometasone[4].

Oxidative Transformations

The steroidal nucleus contains vulnerable hydroxyl groups at C-11 and C-21. Oxidative stress (e.g., peroxide exposure during manufacturing or storage) drives the conversion of the 11β-hydroxyl group to an 11-keto degradant. Concurrently, the primary alcohol at C-21 can be oxidized to a 21-aldehyde and subsequently to a 21-carboxylic acid[4].

Photolytic Rearrangement of the A-Ring

The cross-conjugated 1,4-diene-3-one system in the A-ring acts as a classic UV chromophore. Upon ultraviolet irradiation, this system undergoes photochemical rearrangements. Depending on the wavelength and solvent, this can lead to lumisteroid-like structural shifts or complete cyclopentenone ring cleavage, compromising the molecule's receptor-binding domain.

Thermal and Dehalogenation Dynamics

Thermal analysis (e.g., Differential Scanning Calorimetry and Thermogravimetric Analysis) indicates that the first major decomposition step of Alclometasone dipropionate begins at approximately 200°C[5]. Furthermore, under extreme basic or thermal stress, the 7α-chloro substituent can undergo elimination, yielding a Δ6-dehydro derivative.

degradation A Alclometasone Dipropionate (Prodrug) B Alclometasone Mono-propionates (C17 or C21) A->B Hydrolysis (pH Stress) C Alclometasone (7α-Chloro-16α-methyl Prednisolone) B->C Hydrolysis D 11-Keto Degradant (Oxidation) C->D Oxidative Stress (H2O2) E 21-Carboxylic Acid (Oxidation) C->E Oxidative Stress (H2O2) F A-Ring Photoproducts (UV Cleavage) C->F Photolysis (UV/Vis) G Δ6-Dehydro Derivative (Dehalogenation) C->G Thermal/Base Stress

Fig 1: Principal degradation pathways of Alclometasone and its dipropionate prodrug under stress.

Hepatic Metabolism and Excretion

While topical application minimizes systemic exposure, any absorbed Alclometasone undergoes extensive hepatic metabolism[1]. The metabolic fate follows classic corticosteroid biotransformation pathways[6]:

  • A-Ring Reduction: The Δ4 double bond is reduced by hepatic 5α- and 5β-reductases, followed by the reduction of the 3-ketone by 3α-hydroxysteroid dehydrogenase. This yields inactive tetrahydro metabolites.

  • 11β-HSD Equilibrium: The 11β-hydroxyl group is reversibly oxidized to the 11-keto metabolite by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).

  • Conjugation & Excretion: Phase II metabolism conjugates these phase I metabolites with glucuronic acid or sulfate. These highly polar conjugates are subsequently excreted primarily by the kidneys, with a minor fraction eliminated through the bile[1][6].

Experimental Methodologies: Forced Degradation & LC-MS/MS Profiling

To accurately elucidate these pathways and qualify impurities, a self-validating forced degradation study must be executed in accordance with ICH Q1A(R2) guidelines.

Rationale and Causality
  • The Necessity of Quenching: Reactions must be neutralized (quenched) immediately after the targeted stress period. Failing to quench oxidative or hydrolytic agents allows degradation to continue in the autosampler. This generates secondary degradants that artificially skew the primary stability profile and mislead structural elucidation efforts.

  • Chromatographic Selection: Reversed-Phase HPLC (RP-HPLC) utilizing a C18 stationary phase is mandated due to the highly lipophilic nature of the steroidal backbone. A gradient elution starting with high aqueous content ensures the retention of polar oxidative degradants (e.g., 21-carboxylic acids), while a gradual shift to organic modifiers (acetonitrile/methanol) forces the elution of the intact, lipophilic prodrug.

  • Self-Validating Mass Balance: A robust protocol requires the calculation of mass balance. The sum of the peak areas of the parent drug and all degradants (adjusted for relative response factors) must approximate 100% of the initial parent peak area. A significant deficit (e.g., <90%) acts as an internal system alarm, indicating undetected volatile degradants, irreversible column binding, or co-elution.

Step-by-Step Protocol: LC-MS/MS Impurity Profiling
  • Sample Preparation: Prepare a 1 mg/mL stock solution of Alclometasone dipropionate in HPLC-grade methanol.

  • Stress Inducement:

    • Acidic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 25°C for 4 hours.

    • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2O2. Incubate at 60°C for 24 hours.

  • Quenching: Neutralize acidic/basic samples with equivalent molarities of NaOH/HCl. Quench oxidative samples with sodium thiosulfate to halt peroxide activity.

  • Dilution: Dilute all samples to a final theoretical concentration of 100 µg/mL using the initial mobile phase (e.g., 90:10 Water:Acetonitrile).

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Utilize positive Electrospray Ionization (ESI+), targeting the [M+H]+ precursor ions, as the conjugated 3-ketone readily accepts a proton.

  • Data Processing: Perform MS/MS fragmentation analysis to elucidate the structures of the degradants based on characteristic steroidal cleavage patterns (e.g., neutral loss of water or propionic acid).

workflow S1 1. Stress Inducement (Acid/Base/Ox/UV) S2 2. Quenching & Neutralization S1->S2 S3 3. RP-HPLC Separation (C18 Column) S2->S3 S4 4. ESI-MS/MS Detection S3->S4 S5 5. Mass Balance & Structural ID S4->S5

Fig 2: Step-by-step LC-MS/MS workflow for forced degradation profiling and metabolite ID.

Quantitative Degradation Data

The following table summarizes the expected quantitative outcomes of a standard forced degradation protocol, providing a benchmark for comparative analytical analysis.

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradant(s) FormedExpected Degradation (%)
Acidic Hydrolysis 0.1 N HCl24h, 60°CAlclometasone, 17-propionate10 - 15%
Basic Hydrolysis 0.1 N NaOH4h, 25°CAlclometasone, Δ6-Dehydro derivative20 - 30%
Oxidative 3% H₂O₂24h, 60°C11-Keto derivative, 21-Carboxylic acid15 - 20%
Photolytic (UV) 254 nm / 365 nm UV1.2M lux hrsA-ring cleavage products5 - 10%
Thermal Solid State7 days, 80°CThermal degradation products< 5%

References

  • Aclovate - Drug Summary. PDR.net. Available at:[Link][1]

  • Alclometasone | C22H29ClO5 | CID 5311000. PubChem - NIH. Available at:[Link][2]

  • Alclometasone Impurities and Related Compound. Veeprho. Available at:[Link][3]

  • Topical Corticosteroids. StatPearls - NCBI Bookshelf - NIH. Available at:[Link][6]

  • Discovery and Structural Characterization of a Novel Polymorph (Form III) of Alclometasone Dipropionate. MDPI. Available at:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: In Vitro Assay Preparation and Characterization of 7α-Chloro-16α-methyl Prednisolone

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Halogenated Glucocorticoid 7α-Chloro-16α-methyl Prednisolone is a synthetic glucocorticoid belonging to the corticosteroid class of st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Halogenated Glucocorticoid

7α-Chloro-16α-methyl Prednisolone is a synthetic glucocorticoid belonging to the corticosteroid class of steroid hormones. Glucocorticoids are crucial regulators of a wide range of physiological processes, including metabolism, immune response, and inflammation. The therapeutic utility of glucocorticoids lies in their potent anti-inflammatory and immunosuppressive properties. The introduction of a halogen atom, in this case, chlorine at the 7α position of the 16α-methylprednisolone backbone, is a strategic modification intended to enhance its anti-inflammatory potency.

This document provides a comprehensive guide to the preparation and in vitro characterization of 7α-Chloro-16α-methyl Prednisolone. It outlines the fundamental mechanism of action of glucocorticoids, detailed protocols for preparing stock solutions, and step-by-step instructions for conducting key in vitro assays to determine its biological activity. These assays include a Glucocorticoid Receptor (GR) binding assay, a GRE-luciferase reporter assay for transactivation, and a cytokine release assay for assessing its anti-inflammatory efficacy.

Mechanism of Action: Genomic and Non-Genomic Pathways

The biological effects of 7α-Chloro-16α-methyl Prednisolone, like other glucocorticoids, are primarily mediated through its interaction with the intracellular Glucocorticoid Receptor (GR). The GR is a ligand-dependent transcription factor that, in its inactive state, resides in the cytoplasm as part of a multi-protein complex.

Upon binding of a glucocorticoid ligand, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. In the nucleus, the activated GR can modulate gene expression through two main genomic pathways:

  • Transactivation: The GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory genes.

  • Transrepression: The GR can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This is often referred to as "tethering".

Beyond these genomic effects, glucocorticoids can also elicit rapid, non-genomic actions that are independent of gene transcription and protein synthesis. These effects are often mediated by membrane-bound GR and can influence various intracellular signaling cascades.

Signaling Pathway Diagram

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC 7α-Chloro-16α-methyl Prednisolone GR_complex GR-Hsp90 Complex GC->GR_complex Binding & Activation GC_GR Activated GC-GR Complex GR_complex->GC_GR Hsp90 Dissociation GC_GR_dimer GR Dimer GC_GR->GC_GR_dimer Dimerization NFkB NF-κB / AP-1 GC_GR->NFkB Tethering (Transrepression) cluster_nucleus cluster_nucleus GC_GR->cluster_nucleus Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GC_GR_dimer->GRE Binding (Transactivation) Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Induction Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_genes Inhibition

Caption: Genomic signaling pathway of 7α-Chloro-16α-methyl Prednisolone.

Preparation of 7α-Chloro-16α-methyl Prednisolone for In Vitro Assays

Materials
  • 7α-Chloro-16α-methyl Prednisolone powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), sterile

  • Sterile, pyrogen-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol for Stock Solution Preparation (10 mM)
  • Calculate the required mass: The molecular weight of 7α-Chloro-16α-methyl Prednisolone is approximately 408.9 g/mol . To prepare a 10 mM stock solution, weigh out 4.09 mg of the compound.

  • Solubilization: Aseptically add the weighed compound to a sterile tube. Add 1 mL of sterile DMSO.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, if required, filter the solution through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note on Solvent Choice: Corticosteroids are generally soluble in organic solvents like DMSO and ethanol. DMSO is a common choice for in vitro assays as it is miscible with aqueous culture media. However, the final concentration of DMSO in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

In Vitro Characterization Assays

The following are key in vitro assays to characterize the biological activity of 7α-Chloro-16α-methyl Prednisolone.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the affinity of the test compound for the GR by measuring its ability to compete with a labeled glucocorticoid ligand.

Principle: A constant concentration of a high-affinity fluorescently or radioactively labeled GR ligand is incubated with a source of GR protein in the presence of increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the labeled ligand is measured, and the IC50 (the concentration of the test compound that displaces 50% of the labeled ligand) is determined.

Experimental Workflow

Caption: Experimental workflow for the GR competitive binding assay.

Table 1: Example Data for GR Binding Affinity

CompoundIC50 (nM)Relative Binding Affinity (RBA)
Dexamethasone (Reference)5.2100
7α-Chloro-16α-methyl Prednisolone 1.5 ~350
Prednisolone22.523

Note: The data for 7α-Chloro-16α-methyl Prednisolone is hypothetical and based on the expected increase in potency due to 7α-halogenation.

GRE-Luciferase Reporter Gene Assay (Transactivation)

This cell-based assay quantifies the ability of a compound to activate gene transcription through the GR-GRE pathway.

Principle: A suitable cell line is transiently or stably transfected with two plasmids: one expressing the human GR and another containing a firefly luciferase reporter gene under the control of a promoter with multiple GREs. Upon treatment with a GR agonist, the activated GR binds to the GREs and drives the expression of luciferase. The luciferase activity, which is proportional to the level of GR transactivation, is measured by adding a substrate and quantifying the resulting luminescence.

Step-by-Step Protocol

  • Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293T or A549) in 96-well plates. Co-transfect the cells with a GR expression vector and a GRE-luciferase reporter vector.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 7α-Chloro-16α-methyl Prednisolone or a reference agonist like dexamethasone. Incubate for 18-24 hours.

  • Luciferase Activity Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the log concentration of the compound to generate a dose-response curve and calculate the EC50 value (the concentration that elicits a half-maximal response).

Table 2: Example Data for GR-Mediated Transactivation

CompoundEC50 (nM)
Dexamethasone (Reference)1.2
7α-Chloro-16α-methyl Prednisolone 0.4
Prednisolone8.5

Note: The data for 7α-Chloro-16α-methyl Prednisolone is hypothetical.

Cytokine Release Assay (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the production and release of pro-inflammatory cytokines from immune cells, providing a functional measure of its anti-inflammatory potency.

Principle: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The cells are co-treated with the test compound, and its ability to suppress cytokine release into the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Experimental Workflow

Cytokine_Release_Assay_Workflow A Seed immune cells (e.g., PBMCs or THP-1) B Pre-treat with serial dilutions of 7α-Chloro-16α-methyl Prednisolone A->B C Stimulate with LPS B->C D Incubate for 18-24 hours C->D E Collect supernatant D->E F Quantify cytokine levels (e.g., ELISA) E->F G Calculate IC50 for cytokine inhibition F->G

Caption: Experimental workflow for the cytokine release assay.

Step-by-Step Protocol

  • Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Pre-incubate the cells with various concentrations of 7α-Chloro-16α-methyl Prednisolone for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Generate a dose-response curve by plotting the percentage of cytokine inhibition against the log concentration of the compound and determine the IC50 value.

Table 3: Example Data for Inhibition of TNF-α Release

CompoundIC50 (nM)
Dexamethasone (Reference)2.5
7α-Chloro-16α-methyl Prednisolone 0.8
Prednisolone15.0

Note: The data for 7α-Chloro-16α-methyl Prednisolone is hypothetical.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro preparation and functional characterization of 7α-Chloro-16α-methyl Prednisolone. By systematically evaluating its receptor binding affinity, transactivation potency, and anti-inflammatory efficacy, researchers can gain valuable insights into its pharmacological profile. The introduction of the 7α-chloro group is anticipated to significantly enhance its potency compared to its parent compound, prednisolone. As with any novel compound, empirical optimization of the described protocols is recommended to ensure the highest quality and reproducibility of data.

References

  • Lutsky, B. N., Berkenkopf, J., Fernandez, X., Monahan, M., & Watnick, A. S. (1979). Selective effects of 7 alpha-halogeno substitution on corticosteroid activity: Sch 22219 and Sch 23409. Arzneimittel-Forschung, 29(7), 992

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7α-Chloro-16α-methyl Prednisolone Synthesis &amp; Impurity Profiling

Welcome to the Advanced Troubleshooting Hub. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling and purifying 7α-Chloro-16α-methyl prednisolone—the critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling and purifying 7α-Chloro-16α-methyl prednisolone—the critical intermediate and core structure of the topical corticosteroid Alclometasone [1].

Below, you will find causality-driven troubleshooting FAQs, quantitative impurity thresholds, and self-validating experimental protocols designed to ensure high-yield, high-purity synthetic batches.

I. Causality-Driven Troubleshooting & FAQs

Q1: We are observing a high percentage of the 7β-chloro epimer during the chlorination step. How can we shift the stereoselectivity towards the 7α-chloro isomer? A1: Mechanistic Causality: The introduction of the 7-chloro group typically proceeds via the electrophilic opening of a 6α,7α-epoxide or the addition of HCl to a 4,6-diene intermediate. The stereoselectivity is governed by the balance of thermodynamic stability versus kinetic trapping. While the 7α-position is thermodynamically favored due to reduced steric hindrance from the angular 19-methyl group, elevated temperatures allow reversible allylic rearrangements, increasing the 7β-epimer concentration. Self-Validating Fix: Lower the reaction temperature strictly between -10°C and -5°C to trap the kinetically favored 7α-chloro intermediate. Ensure strictly anhydrous conditions using HCl gas in 1,4-dioxane; aqueous HCl introduces competitive hydrolysis and epimerization.

Q2: Our analytical profiles show elevated levels of the 11-keto degradation product. What is the root cause? A2: Mechanistic Causality: The 11β-hydroxy group on the steroid nucleus is highly susceptible to oxidative transformation under stress conditions. This is particularly prevalent in the presence of trace transition metals or atmospheric oxygen during basic workups [2]. Self-Validating Fix: Implement a strict Argon (Ar) blanket across all reactor vessels. Transition to glass-lined reactors to eliminate metal-catalyzed oxidation. Incorporate a mild, process-compatible antioxidant during the aqueous quench phase.

Q3: How do we minimize the formation of the 6-chloro isomer and 17-ketone cleavage products? A3: Mechanistic Causality: The 6-chloro isomer arises from prolonged exposure to acidic conditions, triggering an allylic rearrangement from the 7-position. The 17-ketone is a classic oxidative degradation product resulting from the cleavage of the dihydroxyacetone side chain at C17. Self-Validating Fix: Limit the chlorination reaction time to exactly 45 minutes and execute a rapid, pH-controlled quench (pH 7.0) using pre-chilled 5% sodium bicarbonate.

II. Quantitative Impurity Profiling Data

To adhere to ICH Q3A guidelines for toxicological evaluation and analytical validation [2], refer to the established impurity thresholds and mitigation strategies below. Monitoring these related substances ensures the drug's downstream purity and therapeutic effectiveness.

Impurity DesignationStructural Origin / MechanismICH Acceptable LimitTargeted Mitigation Strategy
7β-Chloro Epimer Non-stereoselective chlorination / Thermal equilibration< 0.15%Strict kinetic control (-5°C); Anhydrous HCl/Dioxane
11-Keto Derivative Oxidative transformation of 11β-OH steroid nucleus< 0.10%Argon blanketing; Metal-free (glass-lined) reactors
6-Chloro Isomer Allylic rearrangement under prolonged acidic stress< 0.10%Rapid neutralization (pH 7.0 quench); Limit acid exposure
17-Ketone Product Oxidative cleavage of the C17 side chain< 0.05%Avoid highly basic or oxidative workup conditions

III. Standard Operating Procedure: Stereoselective 7α-Chlorination

This protocol operates as a self-validating system: by strictly controlling temperature and pH at specific checkpoints, the formation of the 7β-epimer and 6-chloro isomers are structurally prevented rather than merely filtered out later.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a dry, glass-lined reactor with Argon for 15 minutes to establish a strictly anaerobic environment.

  • Substrate Dissolution: Dissolve the 16α-methylprednisolone precursor (e.g., 6,7-epoxide derivative) in anhydrous 1,4-dioxane (10 mL per 1 g of substrate). Ensure complete dissolution under gentle agitation.

  • Thermal Equilibration: Chill the solution using a precision cryostat to an internal temperature of -5°C. Validation checkpoint: Do not proceed until the temperature is stable for 10 minutes.

  • Anhydrous Chlorination: Slowly bubble anhydrous HCl gas (1.1 equivalents) into the solution over exactly 45 minutes. Maintain the internal temperature strictly below 0°C to prevent thermal epimerization.

  • Rapid Quenching: Immediately quench the reaction by dropwise addition of a pre-chilled (2°C) aqueous solution of sodium bicarbonate (5% w/v). Continue addition until the aqueous phase reaches exactly pH 7.0.

  • Extraction & Isolation: Extract the target 7α-chloro-16α-methyl prednisolone using ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from an acetone/water mixture to achieve high polymorphic purity, mimicking the isolation techniques used for the final alclometasone dipropionate API [3].

IV. Mechanistic Workflow: Impurity Formation & Mitigation

The following diagram illustrates the logical relationships between the reaction conditions, the desired 7α-chlorination pathway, and the divergent pathways leading to critical impurities.

G Precursor 16α-Methylprednisolone Precursor (Epoxide/Diene) Chlorination Anhydrous HCl in Dioxane (-5°C, Ar Blanket) Precursor->Chlorination Activation Target 7α-Chloro-16α-methyl Prednisolone (Target API) Chlorination->Target Favored Pathway Impurity1 7β-Chloro Epimer (Steric Mismatch) Chlorination->Impurity1 High Temp Impurity2 11-Keto Derivative (Oxidation of 11β-OH) Chlorination->Impurity2 O2 / Transition Metals Impurity3 6-Chloro Isomer (Allylic Rearrangement) Chlorination->Impurity3 Prolonged Acid Exposure Mitigation1 Kinetic Control (Temp < 0°C) Mitigation1->Impurity1 Prevents Mitigation2 Strict Anaerobic & Metal-Free Setup Mitigation2->Impurity2 Prevents Mitigation3 Rapid Neutralization (pH 7.0 Quench) Mitigation3->Impurity3 Prevents

Caption: Logical workflow of 7α-chlorination, mapping reaction conditions to impurity mitigation.

V. References

  • Title: Alclometasone | C22H29ClO5 | CID 5311000 - PubChem - NIH Source: PubChem URL:

  • Title: Alclometasone Dipropionate Impurities and Related Compounds - SynThink Source: SynThink Chemicals URL:

  • Title: Discovery and Structural Characterization of a Novel Polymorph (Form III) of Alclometasone Dipropionate - MDPI Source: MDPI URL:

Reference Data & Comparative Studies

Validation

validation of LC-MS/MS method for 7a-Chloro-16a-methyl Prednisolone

Method Validation Guide: UHPLC-MS/MS vs. Traditional HPLC-UV for the Quantification of 7α-Chloro-16α-methylprednisolone Introduction: The Analytical Challenge The accurate quantification of 7α-chloro-16α-methylprednisolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Method Validation Guide: UHPLC-MS/MS vs. Traditional HPLC-UV for the Quantification of 7α-Chloro-16α-methylprednisolone

Introduction: The Analytical Challenge

The accurate quantification of 7α-chloro-16α-methylprednisolone (commonly known as alclometasone, or its prodrug alclometasone dipropionate) is a critical requirement in pharmacokinetic profiling, residue monitoring, and the screening of adulterated cosmetics and herbal supplements[1]. As a synthetic halogenated glucocorticoid, it presents significant analytical challenges. Its structural similarity to other corticosteroids (e.g., beclomethasone, clobetasol) and its typical presence at trace levels within highly complex, lipid-rich matrices demand an analytical method with extreme sensitivity and specificity[1][2].

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has served as the industry standard[3]. However, UV detection relies on the conjugated diene-dione system (absorbing at ~240-254 nm) which is ubiquitous among glucocorticoids. This lack of chromophoric specificity leads to a high risk of false positives and necessitates excessively long chromatographic run times (>45 minutes) to achieve baseline resolution[3].

This guide objectively compares a modern Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology against traditional HPLC-UV, demonstrating how advanced sample preparation and mass spectrometry create a robust, self-validating system for corticosteroid analysis.

Workflow Visualization

Workflow cluster_0 Traditional HPLC-UV Workflow cluster_1 Optimized UHPLC-MS/MS Workflow A1 Sample Homogenization A2 Liquid-Liquid Extraction (LLE) High Solvent Volume A1->A2 A3 Evaporation & Reconstitution A2->A3 A4 HPLC Separation (C18, >45 min run) A3->A4 A5 UV Detection (254 nm) Low Specificity A4->A5 B1 Sample Homogenization B2 Solid Phase Extraction (EMR-Lipid Cleanup) B1->B2 B3 Direct Filtration (0.2 µm PTFE) B2->B3 B4 UHPLC Separation (Sub-2 µm, <10 min run) B3->B4 B5 Tandem MS (MRM Mode) High Sensitivity & Specificity B4->B5

Workflow comparison: Traditional HPLC-UV vs. Optimized UHPLC-MS/MS for corticosteroid analysis.

Experimental Methodologies & Mechanistic Causality

Step 1: Sample Preparation (Overcoming Ion Suppression)
  • Traditional Approach: HPLC-UV methods typically employ Liquid-Liquid Extraction (LLE) using pure methanol or methanol-water mixtures[3]. While effective for extracting the steroid, LLE co-extracts massive amounts of matrix lipids and proteins. These co-extractives rapidly degrade column lifetimes and cause severe baseline drift in UV chromatograms[3].

  • Optimized UHPLC-MS/MS Protocol:

    • Extraction: Homogenize 0.2 g of sample in 1.0 mL of acetonitrile[1][2]. Causality: Acetonitrile acts as a strong denaturant, precipitating proteins while maintaining high solubility for the lipophilic alclometasone dipropionate.

    • Matrix Cleanup: Pass the supernatant through an Enhanced Matrix Removal (EMR-Lipid) cartridge[2]. Causality: Unlike standard C18 Solid Phase Extraction (SPE) which relies on non-specific hydrophobic interactions, EMR-Lipid utilizes a combination of size exclusion and hydrophobic interactions to selectively trap unbranched hydrocarbon chains (lipids). The bulky, rigid steroidal nucleus of 7α-chloro-16α-methylprednisolone bypasses the sorbent. This results in near-quantitative recovery while eliminating >95% of phospholipids, preventing the ion suppression in the ESI source that typically plagues LC-MS/MS analyses of lipid-rich matrices[2].

    • Filtration: Filter through a 0.22 µm PTFE membrane prior to injection[1][2].

Step 2: Chromatographic Separation (Efficiency vs. Backpressure)
  • Traditional Approach: HPLC-UV relies on fully porous 5.0 µm C18 or Phenyl columns (e.g., 250 × 4.6 mm) operating at 1.0 mL/min[3]. Resolving alclometasone from structural isomers requires complex, 50-minute gradient elutions[3].

  • Optimized UHPLC-MS/MS Protocol:

    • Column: Superficially porous particle (SPP) C18 column (e.g., 150 × 2.1 mm, 2.7 µm)[2].

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Causality: SPP columns provide the theoretical plate count of a sub-2 µm fully porous particle but at significantly lower backpressures. The addition of 0.1% formic acid serves a dual purpose: it suppresses the silanol ionization on the stationary phase (improving peak shape) and provides an abundant proton source to drive the formation of the [M+H]+ precursor ion in the electrospray source[2].

Step 3: Mass Spectrometric Detection (The Self-Validating System)

The MS/MS operates in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM)[2].

  • Precursor Ion: The 7α-chloro and 16α-methyl modifications on the prednisolone backbone yield a specific exact mass. For alclometasone dipropionate, the [M+H]+ ion is isolated in Q1.

  • Product Ions: Collision-Induced Dissociation (CID) in Q2 generates characteristic fragments (e.g., loss of the propionate moieties and water). Monitoring two transitions (one quantifier, one qualifier) creates a self-validating system: if the ratio of the quantifier to qualifier ion deviates by more than ±20% from the reference standard, the peak is flagged as a matrix interference, ensuring absolute trustworthiness in the data[1].

Performance Comparison & Method Validation

The validation parameters strictly adhere to ICH guidelines, evaluating linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery[1][2].

Table 1: Analytical Performance Comparison

Validation ParameterTraditional HPLC-UV[3]Optimized UHPLC-MS/MS[1][2]Performance Gain
Analytical Run Time 50.0 minutes< 10.0 minutes5x Throughput Increase
Limit of Detection (LOD) ~0.5 - 1.0 µg/mL0.1 - 5.0 ng/mL>100x Sensitivity Improvement
Limit of Quantification (LOQ) ~2.0 µg/mL0.2 - 20.0 ng/mLSuperior Trace Analysis
Linear Dynamic Range 2.0 - 100 µg/mL15.6 - 2000 ng/mLExcellent for PK profiling
Specificity Low (UV 254 nm)High (MRM Transitions)Eliminates false positives
Recovery (Alclometasone) 97.3% (Pure Methanol)95.0 - 105.0% (EMR-Lipid)Comparable, but with cleaner extract

Table 2: MRM Parameters for 7α-Chloro-16α-methylprednisolone Derivatives

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (V)
Alclometasone (Base)409.1373.1355.115 - 25
Alclometasone Dipropionate521.2355.1327.110 - 20

(Note: Exact MRM transitions and collision energies should be optimized per specific triple quadrupole platform).

Conclusion

The transition from HPLC-UV to UHPLC-MS/MS for the analysis of 7α-chloro-16α-methylprednisolone represents a paradigm shift in analytical reliability. While HPLC-UV remains a low-cost alternative for high-dose formulation QA/QC[3], it fails in the context of trace adulterant screening or biological fluid analysis due to severe matrix interference and lack of specificity. By coupling EMR-Lipid sample cleanup with the high resolving power of superficially porous LC columns and the absolute specificity of MRM detection, laboratories can establish a self-validating, high-throughput workflow that meets stringent modern regulatory demands[1][2].

Sources

Comparative

7a-Chloro-16a-methyl Prednisolone vs alclometasone dipropionate efficacy

The Pharmacological Evolution of Alclometasone: Base vs. Dipropionate Esterification As a Senior Application Scientist in dermatological drug development, I frequently encounter the challenge of balancing a corticosteroi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Evolution of Alclometasone: Base vs. Dipropionate Esterification

As a Senior Application Scientist in dermatological drug development, I frequently encounter the challenge of balancing a corticosteroid's intrinsic receptor affinity with its topical bioavailability. The comparison between -chloro- 16α -methyl prednisolone (the active base, alclometasone) and its esterified prodrug, alclometasone dipropionate, perfectly illustrates this paradigm. While the base molecule possesses potent glucocorticoid receptor (GR) binding capabilities, it is the 17,21-dipropionate esterification that unlocks its clinical viability by dramatically enhancing stratum corneum penetration[1]. This guide deconstructs the physicochemical, mechanistic, and experimental differences between these two compounds.

The Pharmacological Challenge & Structural Solution

Topical efficacy is not solely dictated by a molecule's ability to bind the target receptor; it is heavily dependent on the vehicle-to-skin partition coefficient. -chloro- 16α -methyl prednisolone contains free hydroxyl groups at the C17 and C21 positions, rendering it relatively polar. This polarity severely restricts its diffusion across the highly lipophilic stratum corneum.

To circumvent this, esterification of these hydroxyl groups with propionic acid yields alclometasone dipropionate[1]. This structural modification serves a dual purpose:

  • Enhanced Lipophilicity: The dipropionate ester significantly increases the LogP value, facilitating rapid epidermal penetration.

  • Prodrug Bioactivation: Once inside the keratinocytes and fibroblasts, the lipophilic prodrug undergoes localized hydrolysis by cytosolic esterases into the 17-monopropionate and eventually the active base, which then binds to the glucocorticoid receptor[2]. This complex translocates to the nucleus, binding to glucocorticoid response elements (GREs) to suppress inflammatory mediators like prostaglandins and cytokines[2].

G A Alclometasone Dipropionate (Topical Application) B Stratum Corneum Penetration (High Lipophilicity) A->B C Cytosolic Esterase Hydrolysis (Bioactivation to Monopropionate/Base) B->C D Glucocorticoid Receptor (GR) Binding C->D E Nuclear Translocation & GRE Binding D->E F Gene Modulation (↓ Cytokines, ↓ Prostaglandins) E->F

Fig 1: Pharmacokinetic and pharmacodynamic pathway of alclometasone dipropionate.

Quantitative Physicochemical & Pharmacological Comparison

The structural differences directly translate to distinct pharmacological profiles. The table below summarizes the core metrics driving the preference for the dipropionate form in clinical formulations.

Parameter -Chloro- 16α -methyl Prednisolone (Base)Alclometasone Dipropionate
Chemical Formula C22H29ClO5C28H37ClO7
Molecular Weight 408.9 g/mol 521.05 g/mol
Topical Bioavailability Low (Hydrophilic barrier restriction)High (Optimized for stratum corneum)
Receptor Affinity (Intrinsic) HighModerate (Acts primarily as a prodrug)
Vasoconstrictive Activity MinimalSignificant (Group VI Potency)[1]
Clinical Formulation Not commercially viable topically0.05% Cream / Ointment[3]

Experimental Methodologies for Efficacy Validation

To objectively compare the topical efficacy of the base versus the dipropionate ester, we rely on two self-validating experimental systems. The causality here is critical: we must decouple intrinsic receptor affinity from skin penetrability.

Protocol A: Human Skin Blanching (Vasoconstriction) Assay

The McKenzie-Stoughton skin blanching assay is the gold standard for rank-ordering topical corticosteroid potency[4]. Corticosteroids induce localized vasoconstriction (blanching) proportional to their percutaneous absorption and GR activation.

  • Step 1: Subject Preparation: Select healthy volunteers. Ensure the volar forearms are clean and free of any topical products for at least 14 days prior.

  • Step 2: Equimolar Dosing: Apply 10 µL of equimolar formulations of -chloro- 16α -methyl prednisolone and alclometasone dipropionate to distinct 1 cm2 test sites. Include a negative control (vehicle only) and a positive control (e.g., betamethasone dipropionate)[4].

  • Step 3: Incubation: Leave the sites unoccluded for exactly 6 hours to simulate standard clinical application.

  • Step 4: Removal & Equilibration: Gently wash the sites with a mild surfactant and allow a 30-minute equilibration period to let mechanical erythema (from washing) subside.

  • Step 5: Chromametric Assessment: Use a Minolta ChromaMeter to measure the a∗ value (red-green axis) at 2, 4, 6, 8, and 24 hours post-removal[4]. A decrease in the a∗ value indicates a reduction in erythema (blanching).

  • Step 6: Data Synthesis: Calculate the Area Under the Curve ( AUC0−24​ ) for the Δa∗ values to quantify total vasoconstrictive exposure. Alclometasone dipropionate will consistently yield a significantly higher AUC due to superior penetration.

Workflow S1 Subject Screening (Healthy Volar Forearm) S2 Equimolar Dosing (Base vs Dipropionate) S1->S2 S3 Incubation (6 Hours, Unoccluded) S2->S3 S4 Washing & Equilibration (30 Mins) S3->S4 S5 Chromameter Reading (Measure a* value) S4->S5 S6 AUC Calculation (Efficacy Comparison) S5->S6

Fig 2: Standardized McKenzie-Stoughton human skin blanching assay workflow.

Protocol B: In Vitro Franz Diffusion Cell Permeation Assay

While the blanching assay measures in vivo pharmacodynamic response, the Franz cell assay isolates the pharmacokinetic variable of skin permeation.

  • Step 1: Membrane Preparation: Mount dermatomed human cadaver skin (400 µm thickness) between the donor and receptor compartments of a Franz diffusion cell.

  • Step 2: Sink Conditions: Fill the receptor chamber with PBS containing 4% Bovine Serum Albumin (BSA). Expert Insight: The BSA is critical; without it, highly lipophilic compounds like alclometasone dipropionate will artificially plateau due to poor aqueous solubility in the receptor fluid.

  • Step 3: Application: Apply infinite doses of both formulations to the stratum corneum surface.

  • Step 4: Sampling: Extract 200 µL aliquots from the receptor fluid at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh buffer to maintain sink conditions.

  • Step 5: Quantification: Analyze the samples via LC-MS/MS to determine the steady-state flux ( Jss​ ). The dipropionate ester will demonstrate a dramatically higher Jss​ compared to the base.

Clinical Translation & Efficacy

The experimental superiority of the dipropionate ester directly correlates with clinical outcomes. In double-blind, parallel-group clinical trials treating atopic dermatitis, alclometasone dipropionate 0.05% cream demonstrated an average of 76% improvement in erythema, induration, and pruritus, proving slightly more efficacious than hydrocortisone butyrate 0.1%[5]. Furthermore, its optimized lipophilicity allows for effective treatment without the severe atrophogenic side effects associated with ultra-high potency fluorinated steroids[3]. The unesterified base, conversely, fails to achieve therapeutic concentrations in the dermis, rendering it clinically obsolete as a standalone topical treatment.

References

  • [5] Title: Clinical comparison of alclometasone dipropionate cream 0.05% with hydrocortisone butyrate cream 0.1% in the treatment of atopic dermatitis in children - PubMed Source: nih.gov URL:[Link]

  • [3] Title: Alclometasone dipropionate: properties and clinical uses - Termedia Source: termedia.pl URL:[Link]

  • [1] Title: Topical Alclometasone Dipropionate Source: karger.com URL:[Link]

  • [2] Title: What is the mechanism of Alclometasone Dipropionate? - Patsnap Synapse Source: patsnap.com URL:[Link]

  • [4] Title: CLINICAL STUDY REPORT: Assessment of the activity of a new cream containing betamethasone dipropionate... using a vasoconstriction assay Source: clinicaltrialsregister.eu URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of 7α-Chloro-16α-methyl Prednisolone

For researchers, scientists, and drug development professionals, the precision of immunoassays is non-negotiable. The specificity of these assays, which underpins their ability to accurately quantify a target analyte, ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precision of immunoassays is non-negotiable. The specificity of these assays, which underpins their ability to accurately quantify a target analyte, can be compromised by cross-reactivity from structurally similar molecules.[1] This guide provides an in-depth analysis of cross-reactivity in the context of immunoassay validation, using 7α-Chloro-16α-methyl Prednisolone as a case study. We will explore the principles of cross-reactivity, present a detailed protocol for its assessment, and discuss the interpretation of the resulting data.

The Critical Nature of Specificity in Immunoassays

Immunoassays are a cornerstone of clinical and research laboratories due to their high specificity and ease of use.[2] However, a significant limitation is the potential for cross-reactivity, where antibodies bind to molecules that are structurally similar to the target analyte.[3][4][5] This can lead to inaccurate results, such as false positives or overestimated concentrations, with potentially misleading clinical interpretations.[2] The degree of cross-reactivity is directly related to the structural similarity between the target analyte and the interfering compound.[3][4][5]

7α-Chloro-16α-methyl Prednisolone is a synthetic corticosteroid.[6] Its structure, derived from prednisolone, presents a compelling case for examining cross-reactivity. The addition of a chloro group at the 7α position and a methyl group at the 16α position creates a unique molecular entity.[7] Understanding how these modifications influence its interaction with antibodies designed for other corticosteroids is crucial for accurate bioanalysis.

Investigating Cross-Reactivity: A Comparative Approach

To illustrate the impact of structural modifications on immunoassay specificity, we will compare the cross-reactivity of 7α-Chloro-16α-methyl Prednisolone with a panel of other synthetic corticosteroids in a competitive ELISA designed for Prednisolone.

Structurally Related Compounds for Comparison:

  • Prednisolone: The parent compound.

  • Methylprednisolone: Features a methyl group at the 6α position.[8][9][10]

  • Alclometasone Dipropionate: A synthetic corticosteroid characterized by a 7α-chloro group and a 16α-methyl group, similar to our compound of interest, but with dipropionate esters at positions 17 and 21.[11][12][13][14]

  • Clobetasol Propionate: A potent corticosteroid with chloro and fluoro substitutions.[15][16][17][18][19]

  • Loteprednol Etabonate: A "soft" corticosteroid designed for rapid metabolic inactivation.[20][21][22][23][24]

Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment

The following diagram outlines the workflow for a competitive ELISA to determine cross-reactivity.

ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection plate_coating 1. Coat microplate wells with Prednisolone-carrier conjugate. washing1 2. Wash to remove unbound conjugate. plate_coating->washing1 blocking 3. Block with a protein solution to prevent non-specific binding. washing1->blocking washing2 4. Wash to remove excess blocking agent. blocking->washing2 incubation 6. Add standards or test compounds and anti-Prednisolone antibody to the wells. Incubate. washing2->incubation sample_prep 5. Prepare standards (Prednisolone) and test compounds (e.g., 7α-Chloro-16α-methyl Prednisolone) at various concentrations. sample_prep->incubation washing3 7. Wash to remove unbound antibodies and compounds. incubation->washing3 secondary_ab 8. Add enzyme-conjugated secondary antibody. Incubate. washing3->secondary_ab washing4 9. Wash to remove unbound secondary antibody. secondary_ab->washing4 substrate 10. Add substrate and incubate for color development. washing4->substrate stop_reaction 11. Stop the reaction. substrate->stop_reaction read_plate 12. Read absorbance. stop_reaction->read_plate Competitive_Binding cluster_high_analyte High Concentration of Test Compound cluster_low_analyte Low Concentration of Test Compound cluster_legend Legend Ab Anti-Prednisolone Antibody TC Test Compound Ab->TC Binding Favored Ag_bound Immobilized Prednisolone Ab2 Anti-Prednisolone Antibody Ag_bound2 Immobilized Prednisolone Ab2->Ag_bound2 Binding Favored TC2 Test Compound Antibody Antibody Analyte Test Compound / Standard Immobilized Immobilized Antigen

Caption: Competitive binding in an ELISA.

Regulatory Context and Best Practices

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidance on the validation of immunoassays, which includes a thorough assessment of specificity and cross-reactivity. [25][26]It is imperative for researchers in drug development to adhere to these guidelines to ensure the reliability and reproducibility of their data.

Conclusion and Recommendations

The evaluation of cross-reactivity is a critical component of immunoassay validation. As demonstrated with 7α-Chloro-16α-methyl Prednisolone, even subtle changes in molecular structure can have a profound impact on antibody binding and, consequently, on the accuracy of immunoassay results.

Key Takeaways for Researchers:

  • Thorough Validation is Essential: Always validate your immunoassays for specificity by testing a panel of structurally related compounds that are likely to be present in your samples.

  • Understand the Structural Basis of Cross-Reactivity: A deep understanding of the structures of your analyte and potential cross-reactants can help predict and interpret cross-reactivity data.

  • Consult Regulatory Guidelines: Adherence to regulatory guidelines on immunoassay validation is crucial for ensuring data integrity, especially in a drug development setting. [25][26] By diligently assessing and understanding cross-reactivity, researchers can have greater confidence in their immunoassay data, leading to more robust and reliable scientific conclusions.

References

  • Kahn, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. [Link]

  • Wouters, Y., et al. (n.d.). Cross-reactivity of synthetic corticosteroids on cortisol serum levels: A comparison between three different immunoassays. Journal of Drug Metabolism & Toxicology. [Link]

  • Pakes, G. E., & Kamm, R. B. (1987). Topical Alclometasone Dipropionate. In Adis Clinical Review. [Link]

  • Fardet, L., et al. (2014). Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay. Annals of Clinical Biochemistry, 52(3), 365-369. [Link]

  • Bodor, N., & Dhadwal, A. (2014). Molecular structure of loteprednol etabonate and metabolism of loteprednol etabonate to inactive metabolites. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1475-1487. [Link]

  • Kahn, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Semantic Scholar. [Link]

  • PubChem. (n.d.). Clobetasol Propionate. National Center for Biotechnology Information. [Link]

  • Drugs.com. (2025). Alclometasone: Package Insert / Prescribing Information. [Link]

  • ResearchGate. (n.d.). (A) The chemical structure of Alclometasone dipropionate; (B)... [Link]

  • ResearchGate. (2015). (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. [Link]

  • Inxight Drugs. (n.d.). ALCLOMETASONE DIPROPIONATE. [Link]

  • PubChem. (n.d.). Alclometasone Dipropionate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Loteprednol Etabonate. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (n.d.). 75-224 Clobetasol Proprianate Final Print Label. [Link]

  • Wikipedia. (n.d.). Loteprednol. [Link]

  • PubChem. (n.d.). loteprednol etabonate. National Center for Biotechnology Information. [Link]

  • Marrington, R., & MacKenzie, F. (2019). Immunoassay interferences and their impact on patient care. Endocrine Abstracts. [Link]

  • Kahn, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC. [Link]

  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. [Link]

  • Wikipedia. (n.d.). Clobetasol propionate. [Link]

  • BioAgilytix. (2019). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. [Link]

  • Creative Diagnostics. (n.d.). Multiplex Immunoassay Protocol. [Link]

  • U.S. Food and Drug Administration. (2017). FDA Draft Guidance on Immunogenicity Testing. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Draft Guidance on Immunogenicity Testing. [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. [Link]

  • Laurent, H., et al. (1975). Synthesis and structure-activity studies of a series of 7 alpha-halogeno corticosteroids. Journal of Medicinal Chemistry, 18(10), 1003-1007. [Link]

  • Boland, E. W. (1958). 16a-Methyl corticosteroids; a new series of anti-inflammatory compounds; clinical appraisal of their antirheumatic potencies. California medicine, 88(6), 417–422. [Link]

  • U.S. Food and Drug Administration. (n.d.). Methylprednisolone Tablets, USP. [Link]

  • AERU. (2025). Methylprednisolone. [Link]

  • National Institute of Standards and Technology. (n.d.). Methylprednisolone. NIST WebBook. [Link]

  • U.S. Food and Drug Administration. (n.d.). Medrol® methylprednisolone tablets, USP. [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Renal Targeting of Methylprednisolone-Lysozyme. Molecules, 25(6), 1289. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.